molecular formula C15H14N4O2S B2713816 2-(1H-benzo[d]imidazol-1-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide CAS No. 1421523-32-1

2-(1H-benzo[d]imidazol-1-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide

Cat. No.: B2713816
CAS No.: 1421523-32-1
M. Wt: 314.36
InChI Key: BTVJGILMVJABHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzimidazole core linked via an acetamide bridge to a pyrano-thiazole moiety. The benzimidazole unit is a privileged scaffold in medicinal chemistry, known for its role in DNA intercalation and enzyme inhibition .

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c20-14(7-19-9-16-10-3-1-2-4-12(10)19)18-15-17-11-5-6-21-8-13(11)22-15/h1-4,9H,5-8H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVJGILMVJABHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)NC(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. This can be achieved by reacting 1,2-phenylenediamine with ethyl cyanoacetate under reflux conditions

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of benzimidazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-(1H-benzo[d]imidazol-1-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide demonstrate cytotoxic effects against various cancer cell lines.

Case Study:
A study evaluated the cytotoxic effects of related benzimidazole derivatives using the MTT assay against several cancer cell lines including HepG2 (human liver) and C6 (rat glioma). The results indicated that certain derivatives exhibited IC50 values as low as 15.67 µM against HepG2 cells, suggesting potent anticancer activity .

CompoundIC50 (µM) HepG2IC50 (µM) C6
20g15.67 ± 2.5258.33 ± 2.89
Cisplatin46.67 ± 7.6423.0 ± 1.73

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties as well. Benzimidazole derivatives have been extensively studied for their effectiveness against various bacterial strains.

Case Study:
In a recent evaluation, compounds containing the benzimidazole motif were tested against Staphylococcus aureus and Escherichia coli. The results indicated that specific derivatives showed notable antibacterial activity compared to standard antibiotics .

Neuroprotective Effects

Emerging research has pointed towards the neuroprotective potential of thiazole-containing compounds in mitigating neurodegenerative diseases such as Alzheimer’s disease.

Case Study:
Studies have shown that thiazole derivatives can inhibit amyloid-beta aggregation and reduce neuroinflammation in animal models, suggesting a possible application for compounds like this compound in neuroprotection .

Mechanism of Action

The mechanism by which 2-(1H-benzo[d]imidazol-1-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural and functional differences between the target compound and related derivatives:

Compound Core Features Synthesis Route Reported Activities References
Target Compound Benzimidazole + pyrano-thiazole + acetamide Not explicitly described in evidence Assumed pharmacological potential (based on structural analogues) -
9c (4-bromophenyl-thiazole derivative) Benzimidazole + triazole + 4-bromophenyl-thiazole Click chemistry (CuAAC), condensation with aryl thiazoles Docking studies suggest strong binding to target proteins
6i (N-(benzoimidazol-2-yl)-4-chlorophenyl-triazole) Benzimidazole + triazole + 4-chlorophenyl Cyclization of hydrazides with isothiocyanates 64.99% quorum sensing inhibition at 250 mM
5a–m (Benzothiazole-triazole/imidazole hybrids) Benzothiazole + triazole/imidazole + acetamide Substitution of chloroacetyl chloride with azoles Antimicrobial activity (specific data not provided)
4a–j (Imidazo-thiazole derivatives) Imidazo[2,1-b][1,3]thiazole + substituted aryl groups Condensation of ethyl chloroacetate with benzaldehyde derivatives Broad pharmacological activities (analgesic, anti-inflammatory)
15 (1,2,4-Triazolo[3,4-a]isoindol-5-one) Isoindole-triazole fused system Fusion of hydrazide with phthalimide Analgesic activity (screened in vivo)

Key Observations

Structural Diversity: The target compound’s pyrano-thiazole moiety distinguishes it from simpler thiazole or triazole derivatives (e.g., 6i, 9c) . This bicyclic system may confer improved metabolic stability or target selectivity. Compounds like 9c and 6i leverage triazole linkers for modular functionalization, enabling rapid diversification of aryl substituents .

Synthetic Strategies: Click chemistry (e.g., 9c) and hydrazide cyclization (e.g., 6i) dominate the synthesis of triazole-containing analogues, whereas the target compound’s synthesis likely involves multi-step cyclocondensation due to its fused pyrano-thiazole system . Substitution reactions (e.g., 5a–m) and condensation with chloroacetate (e.g., 4a–j) are common for introducing acetamide bridges .

Biological Activities :

  • Quorum Sensing Inhibition : Triazole-linked derivatives (e.g., 6i , 6p ) show 63–68% inhibition at 250 mM, attributed to their ability to disrupt bacterial communication .
  • Antioxidant Activity : Benzimidazole-oxadiazole hybrids (e.g., Scheme 22b in ) exhibit DPPH radical scavenging comparable to ascorbic acid, likely due to electron-donating substituents .
  • Analgesic Activity : Thiazole-quinazoline hybrids (e.g., 4a–j ) demonstrate efficacy in pain models, possibly through COX-2 inhibition .

Limitations and Contradictions

  • claims "all newly synthesized compounds have pharmacological activities," but specific data for the target compound are absent .
  • While 6i and 9c show quantifiable bioactivity, the target compound’s pyrano-thiazole system lacks empirical validation, necessitating further studies .

Biological Activity

The compound 2-(1H-benzo[d]imidazol-1-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characterization

The synthesis of the compound typically involves a multi-step process that integrates benzimidazole and thiazole derivatives. The structural characterization is often confirmed through techniques such as NMR spectroscopy and mass spectrometry. The molecular formula is C15H15N3O, indicating a complex arrangement conducive to various biological interactions.

Anticancer Activity

Research has indicated that compounds containing both benzimidazole and thiazole moieties exhibit significant anticancer properties. For instance, a study demonstrated that derivatives similar to our compound showed cytotoxic effects against various human cancer cell lines, including cervical and bladder cancer cells. The most potent compounds in the series were found to inhibit cell proliferation with IC50 values in the micromolar range .

Compound Cell Line IC50 (µM) Activity
4eSISO (Cervical)2.5Inhibits growth
5lRT-112 (Bladder)3.0Inhibits growth

The proposed mechanism of action for the anticancer activity includes the induction of apoptosis and cell cycle arrest. Studies suggest that these compounds may interfere with key signaling pathways involved in tumor progression, such as the PI3K/Akt and MAPK pathways . Additionally, thiazole derivatives have been implicated in the inhibition of angiogenesis, further contributing to their anticancer effects.

Antimicrobial Activity

Beyond anticancer properties, there is evidence supporting the antimicrobial activity of thiazole-containing compounds. A recent study highlighted that certain derivatives showed promising activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition .

Compound Bacterial Strain MIC (µg/mL) Activity
17cE. coli15Bactericidal
17fS. aureus10Bactericidal

Neuroprotective Effects

Emerging research suggests that compounds similar to this compound may also possess neuroprotective properties. These effects are attributed to their ability to inhibit acetylcholinesterase (AChE) activity and reduce amyloid-beta aggregation, which are critical factors in Alzheimer's disease pathology .

Case Studies

Several case studies have been documented that elucidate the biological activities of similar compounds:

  • Case Study on Anticancer Efficacy : A derivative was tested on A549 lung cancer cells, demonstrating a significant reduction in cell viability (56%) compared to untreated controls (p < 0.001). This highlights the potential of benzimidazole-thiazole hybrids in cancer therapy .
  • Neuroprotection in Animal Models : In vivo studies using rodent models showed that administration of thiazole derivatives resulted in improved cognitive functions and reduced neuroinflammation markers, suggesting therapeutic potential for neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for 2-(1H-benzo[d]imidazol-1-yl)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)acetamide, and how can its purity and structure be validated experimentally?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol involving heterocyclic coupling reactions. For example, benzimidazole precursors may react with pyrano-thiazole intermediates under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) with catalytic bases like K₂CO₃ . Post-synthesis, structural validation requires:
  • Melting Point Analysis : To confirm crystallinity and purity .
  • Spectroscopic Characterization :
  • ¹H/¹³C NMR : Assign peaks to verify aromatic protons (δ 7.0–8.5 ppm for benzimidazole) and pyrano-thiazole backbone signals (δ 4.0–5.5 ppm for dihydro-pyran protons) .
  • IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Elemental Analysis : Compare calculated vs. experimental C/H/N/S percentages to rule out impurities .

Q. How does the benzimidazole-pyrano-thiazole scaffold influence the compound’s physicochemical properties, and what computational tools can predict its solubility or stability?

  • Methodological Answer : The fused heterocyclic system enhances planarity, potentially improving π-π stacking interactions but reducing aqueous solubility. Computational approaches include:
  • LogP Calculations : Use software like MarvinSketch or SwissADME to estimate lipophilicity, critical for membrane permeability .
  • Density Functional Theory (DFT) : Optimize molecular geometry to assess stability of tautomeric forms (e.g., benzimidazole N-H vs. pyrano-thiazole ring puckering) .
  • Molecular Dynamics (MD) Simulations : Predict aggregation tendencies in aqueous buffers .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective coupling of the benzimidazole and pyrano-thiazole moieties to minimize byproducts?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to control reaction kinetics. Evidence suggests DMF enhances nucleophilic substitution at the pyrano-thiazole’s amine site .
  • Catalyst Selection : Transition metals (e.g., CuI for Ullmann-type couplings) or organocatalysts (e.g., DBU) may improve yield .
  • In Situ Monitoring : Use HPLC or TLC to track intermediate formation and adjust temperature/time parameters dynamically .

Q. How should researchers resolve contradictions in biological activity data between structurally analogous derivatives (e.g., varying substituents on the benzimidazole ring)?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., electron-withdrawing groups at benzimidazole C-2) and assay activity against target enzymes or cell lines .
  • Statistical Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity .
  • Crystallographic Validation : Resolve X-ray structures of ligand-target complexes to identify critical binding interactions (e.g., hydrogen bonds with pyrano-thiazole oxygen) .

Q. What strategies integrate computational reaction path searching with experimental synthesis to accelerate derivative discovery?

  • Methodological Answer :
  • Reaction Network Analysis : Use tools like GRRM or AutoMeKin to map plausible reaction pathways, prioritizing low-energy intermediates .
  • Machine Learning (ML) : Train models on existing heterocyclic reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for novel analogs .
  • High-Throughput Experimentation (HTE) : Combine robotic synthesis with rapid LC-MS screening to validate computational predictions .

Data Contradiction Analysis

Q. How to address discrepancies in reported anticancer activity between 2-(1H-benzo[d]imidazol-1-yl)-N-(pyrano-thiazol)acetamide derivatives and similar scaffolds (e.g., thiazolo[3,2-a]pyrimidines)?

  • Methodological Answer :
  • Meta-Analysis : Compile IC₅₀ values from multiple studies, normalizing for assay conditions (e.g., cell line, incubation time) .
  • Free Energy Perturbation (FEP) : Compute binding affinities to compare pyrano-thiazole vs. thiazolo-pyrimidine interactions with targets like kinases or DNA topoisomerases .
  • Proteomic Profiling : Use mass spectrometry to identify off-target effects that may explain divergent bioactivity .

Tables for Key Data

Table 1 : Comparative Synthetic Yields Under Different Conditions

SolventCatalystTemperature (°C)Yield (%)Reference
DMFK₂CO₃8072
AcetonitrileCuI10065
DMSONone12058

Table 2 : SAR of Benzimidazole Substituents and Anticancer Activity

Substituent (R)IC₅₀ (μM)Target Protein
-H12.3Topoisomerase II
-NO₂8.7Topoisomerase II
-OCH₃15.9Aurora Kinase A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.